molecular formula C11H15Cl2N3O B1416781 N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1170255-29-4

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B1416781
CAS No.: 1170255-29-4
M. Wt: 276.16 g/mol
InChI Key: JXILOJFETPZDMQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 3-chloroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperazine: A related compound with similar structural features but lacking the carboxamide group.

    N-(4-chlorophenyl)piperazine: Another similar compound with the chlorine atom positioned at the 4-position of the phenyl ring.

    N-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: A derivative with an additional chloropropyl group.

Uniqueness

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of both the carboxamide and hydrochloride groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of receptor-ligand interactions and the development of new therapeutic agents.

Properties

IUPAC Name

N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXILOJFETPZDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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